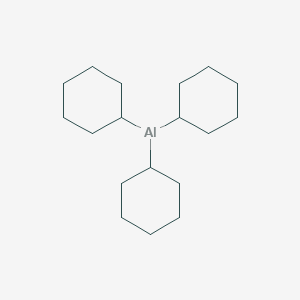

Tricyclohexylalumane

描述

Tricyclohexylalumane (CAS 1116-73-0), also known as trihexylaluminium, is an organoaluminum compound characterized by three cyclohexyl groups bonded to an aluminum center. It is classified as a pyrophoric liquid (Category 1) that reacts violently with water to release flammable gases and causes severe skin corrosion (Category 1B) . Its molecular structure imparts significant steric hindrance due to the bulky cyclohexyl substituents, which influences its reactivity and handling requirements.

Its hazards necessitate stringent safety measures, including inert atmosphere handling and avoidance of water or oxygen exposure.

属性

CAS 编号 |

4660-27-9 |

|---|---|

分子式 |

C18H33Al |

分子量 |

276.4 g/mol |

IUPAC 名称 |

tricyclohexylalumane |

InChI |

InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |

InChI 键 |

ZIYNWDQDHKSRCE-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |

产品来源 |

United States |

准备方法

Alkylation of Aluminum Halides

The most common method involves reacting aluminum trichloride ($$ \text{AlCl}3 $$) with cyclohexyl Grignard reagents ($$ \text{C}6\text{H}{11}\text{MgX} $$) in a 1:3 molar ratio:

$$

\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{MgX} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{MgXCl}

$$

This reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmospheres. Yields depend on the purity of the Grignard reagent and the exclusion of moisture.

Hydroalumination of Cyclohexene

Aluminum hydrides ($$ \text{AlH}3 $$) can react with cyclohexene via hydroalumination:

$$

\text{AlH}3 + 3 \, \text{C}6\text{H}{10} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3

$$

This method requires elevated temperatures (80–120°C) and catalytic bases such as triethylamine to facilitate the addition across the alkene.

Patent-Derived Synthesis of this compound

While direct synthesis details are sparingly documented in public patents, EP3740517B1 identifies this compound as a co-catalyst in iron-based systems for polyisoprene production. The patent implies its preparation through:

In Situ Generation in Catalytic Systems

The compound is synthesized by combining aluminum precursors (e.g., $$ \text{AlCl}3 $$) with cyclohexylating agents in the presence of a reducing metal (e.g., sodium):

$$

\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{Li} \xrightarrow{\text{Na}} \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{LiCl}

$$

This method aligns with the patent’s emphasis on avoiding oxygenated solvents to prevent ligand oxidation.

Purification and Characterization

Post-synthesis, this compound is isolated via vacuum distillation (b.p. 120–140°C at 0.1 mmHg) or crystallization from hexane. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR shows cyclohexyl proton resonances at δ 1.2–2.1 ppm.

- X-ray Diffraction : Confirms the trigonal planar geometry around aluminum.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Applications and Stability Considerations

This compound’s bulkiness enhances its stability against hydrolysis compared to trialkylaluminum compounds with linear chains. Its primary application lies in Ziegler-Natta catalysis, where it activates transition metal centers for olefin polymerization.

化学反应分析

Types of Reactions

Tricyclohexylalumane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.

Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.

Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.

Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

Oxidation: Produces aluminum oxide and cyclohexane.

Reduction: Yields alcohols from ketones.

Substitution: Forms new organoaluminum compounds with different substituents.

科学研究应用

Tricyclohexylalumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.

作用机制

The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.

相似化合物的比较

Table 1: Comparative Properties of this compound and Analogues

Reactivity and Handling Differences

- Solubility : Increased hydrophobicity due to cyclohexyl groups may limit miscibility with polar solvents, unlike shorter-chain trialkylaluminums.

- Thermal Stability : Cyclohexyl substituents could enhance thermal stability, though experimental data are lacking in the provided evidence.

常见问题

Basic: What safety protocols are critical when handling tricyclohexylalumane in laboratory settings?

Answer:

this compound is pyrophoric (ignites spontaneously in air) and reacts violently with water, releasing flammable gases . Essential protocols include:

- Controlled Atmosphere: Use inert gas lines (argon/nitrogen) in gloveboxes or Schlenk lines for transfers.

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and face shields. Avoid latex gloves due to permeability .

- Emergency Preparedness: Keep Class D fire extinguishers (for metal fires) and sand buckets nearby. Avoid water-based extinguishers.

- Waste Disposal: Quench residues with dry isopropanol under inert conditions before disposal .

Basic: How should tricycloclohexylalumane be stored to prevent decomposition or hazardous reactions?

Answer:

- Storage Conditions: Store in sealed, air-tight containers under inert gas (argon) at temperatures below 25°C. Avoid refrigeration to prevent condensation .

- Compatibility: Use glass or stainless-steel containers; avoid plastics due to potential reactivity.

- Labeling: Clearly mark containers with GHS hazard symbols (flame, corrosive, water-reactive) and emergency contact information .

Basic: What are the key considerations for documenting experimental procedures involving this compound?

Answer:

- Detailed Methods: Record reaction conditions (solvent purity, inert atmosphere quality, temperature gradients) and quenching steps. Example template:

| Parameter | Specification |

|---|---|

| Solvent (THF) | Anhydrous, ≤10 ppm H₂O (Karl Fischer) |

| Reaction Time | Monitored via TLC (e.g., 3 days) |

| Quenching Agent | Dry isopropanol (1:5 v/v ratio) |

Advanced: How can reaction parameters be optimized to synthesize this compound with ≥95% purity?

Answer:

Key variables to test in a fractional factorial design:

- Solvent Effects: Compare THF vs. toluene for solubility and side reactions. Toluene may reduce ether cleavage byproducts .

- Stoichiometry: Adjust Al:ligand ratios (e.g., 1:1 vs. 1:1.2) to minimize unreacted precursors.

- Temperature Gradients: Test controlled ramp rates (e.g., 0.5°C/min) to avoid exothermic runaway reactions.

- Analytical Validation: Use ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and ICP-MS for aluminum quantification .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Answer:

- Method Triangulation: Cross-validate results using multiple techniques (e.g., DSC for exotherm profiling, GC-MS for byproduct analysis) .

- Contextual Analysis: Compare experimental conditions (e.g., trace moisture levels in solvents, inert gas purity) across studies .

- Controlled Replication: Repeat disputed experiments with strict variable isolation (e.g., H₂O <5 ppm vs. 50 ppm) .

Advanced: What statistical approaches are appropriate for analyzing this compound’s reactivity trends?

Answer:

- Multivariate Regression: Model reactivity (e.g., ignition delay time) against variables like solvent polarity, temperature, and Al concentration.

- Error Analysis: Calculate confidence intervals for kinetic data (e.g., Arrhenius plots) using bootstrapping .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points in combustion studies .

Basic: How can researchers ensure the reliability of existing literature data on this compound?

Answer:

- Provenance Checks: Verify sources through peer-reviewed journals (e.g., Organometallics, Inorganic Chemistry) and avoid non-academic platforms like BenchChem .

- Methodology Scrutiny: Prioritize studies detailing inert atmosphere protocols, solvent drying methods, and analytical calibration .

- Cross-Referencing: Compare data with structurally analogous compounds (e.g., triethylaluminum) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。